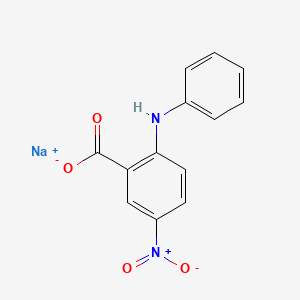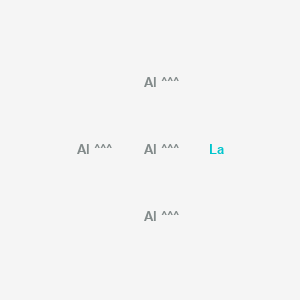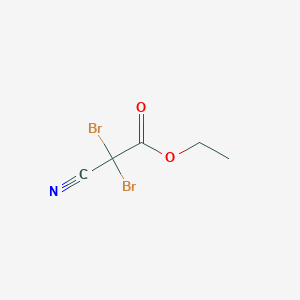
Acetic acid, dibromocyano-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, dibromocyano-, ethyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from acetic acid and contains dibromo and cyano functional groups, making it a unique compound with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, dibromocyano-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
In this reaction, acetic acid reacts with ethanol to form ethyl acetate and water. The presence of dibromo and cyano groups requires additional steps involving bromination and cyanation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this ester involves large-scale esterification processes using acetic acid and ethanol. The reaction is typically catalyzed by sulfuric acid or other strong acids to increase the reaction rate and yield. The dibromo and cyano groups are introduced through subsequent reactions involving bromine and cyanide sources.
化学反应分析
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced compounds.
Substitution: The dibromo and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted esters and amides.
科学研究应用
Chemistry: Acetic acid, dibromocyano-, ethyl ester is used as an intermediate in organic synthesis. Its unique functional groups make it valuable for creating complex molecules in research laboratories.
Biology: In biological research, this ester can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways involving esters.
Industry: In the industrial sector, this ester is used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
作用机制
The mechanism of action of acetic acid, dibromocyano-, ethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to form acetic acid and ethanol, which can further participate in various biochemical pathways. The dibromo and cyano groups can interact with enzymes and proteins, affecting their activity and function.
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl acetate: Another ester with similar properties but a different alkyl group.
Propyl acetate: An ester with a longer carbon chain, used in flavorings and fragrances.
Uniqueness: Acetic acid, dibromocyano-, ethyl ester is unique due to the presence of dibromo and cyano groups, which impart distinct chemical properties and reactivity. These functional groups make it valuable for specific applications in organic synthesis and research.
属性
IUPAC Name |
ethyl 2,2-dibromo-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLNBVIZDKQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416022 |
Source


|
| Record name | Acetic acid, dibromocyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-85-8 |
Source


|
| Record name | Acetic acid, dibromocyano-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
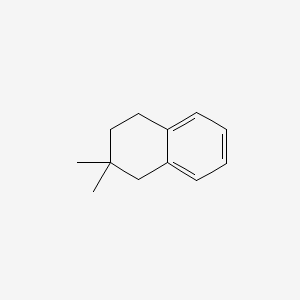
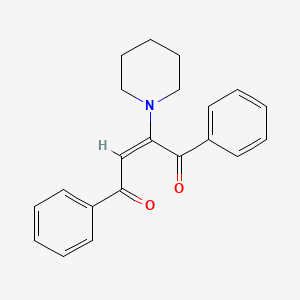
![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)

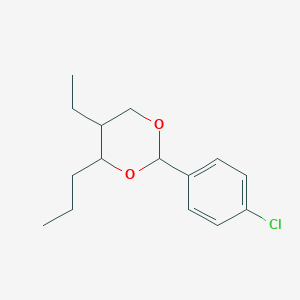
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
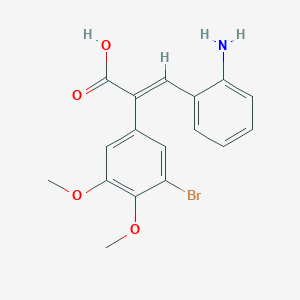
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)

